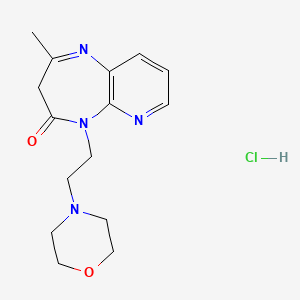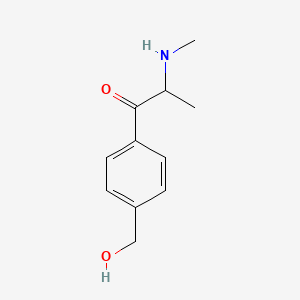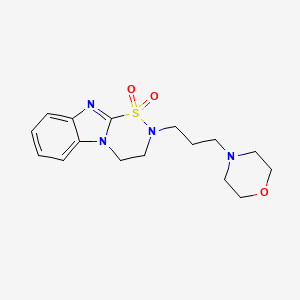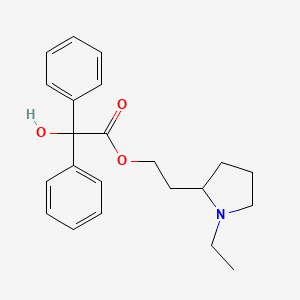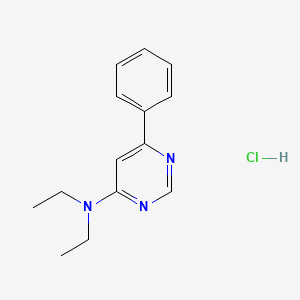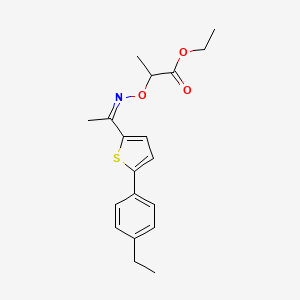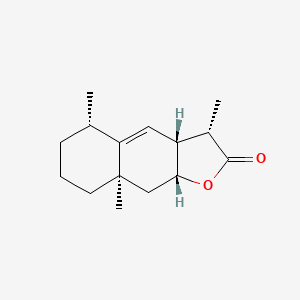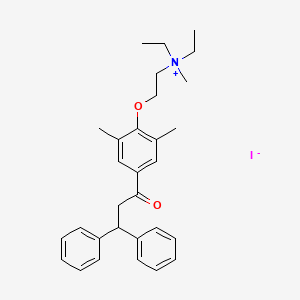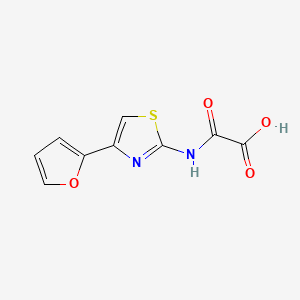
Acetic acid, oxo((4-(2-furanyl)-2-thiazolyl)amino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, oxo((4-(2-furanyl)-2-thiazolyl)amino)- is a complex organic compound that features a furan ring and a thiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, oxo((4-(2-furanyl)-2-thiazolyl)amino)- typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring followed by the introduction of the furan ring. The reaction conditions often require specific catalysts and controlled temperatures to ensure the correct formation of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize automated systems to control reaction conditions precisely, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid, oxo((4-(2-furanyl)-2-thiazolyl)amino)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Acetic acid, oxo((4-(2-furanyl)-2-thiazolyl)amino)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of acetic acid, oxo((4-(2-furanyl)-2-thiazolyl)amino)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar structure but different biological activities.
Furan-2-carboxylic acid: Another compound with a furan ring, used in different chemical applications.
Uniqueness
Acetic acid, oxo((4-(2-furanyl)-2-thiazolyl)amino)- is unique due to its combined furan and thiazole rings, which confer specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
83089-59-2 |
|---|---|
Formule moléculaire |
C9H6N2O4S |
Poids moléculaire |
238.22 g/mol |
Nom IUPAC |
2-[[4-(furan-2-yl)-1,3-thiazol-2-yl]amino]-2-oxoacetic acid |
InChI |
InChI=1S/C9H6N2O4S/c12-7(8(13)14)11-9-10-5(4-16-9)6-2-1-3-15-6/h1-4H,(H,13,14)(H,10,11,12) |
Clé InChI |
QBSXPIUJNJRTTF-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=C1)C2=CSC(=N2)NC(=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


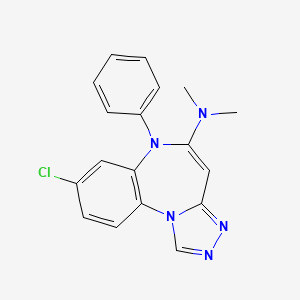

![14-methoxy-6-phenyl-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(10),3,5,8,11,13,15,17-octaene](/img/structure/B12745405.png)
